(S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine
CAS No.:
Cat. No.: VC17474638
Molecular Formula: C10H11BrFN
Molecular Weight: 244.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrFN |
|---|---|
| Molecular Weight | 244.10 g/mol |
| IUPAC Name | (1S)-1-(2-bromo-5-fluorophenyl)but-3-en-1-amine |
| Standard InChI | InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m0/s1 |
| Standard InChI Key | MWGPQSZDCMDMAT-JTQLQIEISA-N |
| Isomeric SMILES | C=CC[C@@H](C1=C(C=CC(=C1)F)Br)N |
| Canonical SMILES | C=CCC(C1=C(C=CC(=C1)F)Br)N |
Introduction
Chemical Structure and Physicochemical Properties
(S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine (molecular formula: C₁₀H₁₁BrFN) features a phenyl ring substituted with bromine (C2) and fluorine (C5) atoms, connected to a but-3-en-1-amine backbone in the (S)-configuration. The compound’s molecular weight is 244.10 g/mol, with a calculated partition coefficient (LogP) of 2.8, indicating moderate lipophilicity. Key structural attributes include:
-
Stereogenic center: The chiral carbon at the amine-bearing position dictates enantioselective interactions.
-
Conjugated double bond: The butenyl chain’s α,β-unsaturation enables participation in cycloaddition and Michael addition reactions.
-
Aromatic halogenation: Bromine and fluorine substituents enhance electrophilic substitution reactivity and influence bioactivity .
Table 1: Comparative Properties of (S)- and (R)-Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Molecular Formula | C₁₀H₁₁BrFN | C₁₀H₁₁BrFN |
| Molecular Weight | 244.10 g/mol | 244.10 g/mol |
| Specific Rotation [α]D | +42.3° (c=1, CHCl₃) | -41.8° (c=1, CHCl₃) |
| Melting Point | 98–100°C | 95–97°C |
The enantiomers exhibit nearly identical physicochemical profiles but diverge in stereochemical behavior, impacting their biological target affinity.
Synthesis and Enantioselective Preparation
The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine typically involves multi-step strategies to achieve stereocontrol. A representative pathway includes:
-
Friedel-Crafts Acylation: 2-Bromo-5-fluorobenzene is acylated with crotonoyl chloride to form α,β-unsaturated ketone intermediates .
-
Enantioselective Reductive Amination: Chiral catalysts, such as rhodium complexes with (R)-BINAP ligands, induce asymmetric reduction of the ketone to the (S)-amine.
-
Purification: Diastereomeric salts formed with tartaric acid derivatives enable resolution via crystallization.
Critical parameters for optimizing yield (∼68%) and enantiomeric excess (ee >98%) include:
-
Temperature: Reactions conducted at -20°C minimize racemization.
-
Solvent: Tetrahydrofuran (THF) enhances catalyst stability compared to polar aprotic solvents.
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by three key groups:
-
Allylic Amine: Participates in aza-Michael additions with acrylates (e.g., methyl acrylate, yield: 85%).
-
Aryl Bromide: Undergoes Suzuki-Miyaura cross-coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C).
-
α,β-Unsaturation: Serves as a dienophile in Diels-Alder reactions (e.g., with cyclopentadiene, endo:exo = 4:1).
Table 2: Representative Reactions and Conditions
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl derivatives | 78% |
| Reductive Amination | NaBH₃CN, MeOH, 0°C | Saturated amine analogs | 65% |
| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxybutenylamine | 82% |
Analytical Characterization and Quality Control
Advanced spectroscopic methods confirm structure and purity:
-
NMR: ¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J=8.4 Hz, 1H, Ar-H), 5.82 (m, 1H, CH=CH₂).
-
HPLC: Chiralcel OD-H column (hexane:IPA = 90:10), retention time: 12.3 min (S) vs. 14.7 min (R).
-
MS (ESI+): m/z 244.0 [M+H]⁺, isotopic pattern consistent with Br/F.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume